Cas no 6053-61-8 (2-cyclopentylbutanedioic Acid)
2-cyclopentylbutanedioic Acid Chemical and Physical Properties
Names and Identifiers
-
- 2-cyclopentylbutanedioic Acid
- (+-)-Cyclopentylbernsteinsaeure
- (+-)-cyclopentylsuccinic acid
- AC1L5V9A
- AC1Q5RX8
- AG-K-93499
- AR-1E1016
- CTK5B1656
- Cyclopentanesuccinic acid
- Cyclopentyl-bernsteinsaeure
- NSC134901
- 6053-61-8
- SCHEMBL13115586
- DS-010724
- NSC-134901
- EN300-1833959
- DTXSID50300103
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- Inchi: 1S/C9H14O4/c10-8(11)5-7(9(12)13)6-3-1-2-4-6/h6-7H,1-5H2,(H,10,11)(H,12,13)
- InChI Key: RMCKVLJGPLHPSL-UHFFFAOYSA-N
- SMILES: OC(C(CC(=O)O)C1CCCC1)=O
Computed Properties
- Exact Mass: 186.08922
- Monoisotopic Mass: 186.08920892g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 74.6Ų
Experimental Properties
- PSA: 74.6
- LogP: 1.35210
2-cyclopentylbutanedioic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1833959-0.05g |
2-cyclopentylbutanedioic acid |
6053-61-8 | 0.05g |
$900.0 | 2023-09-19 | ||
| Enamine | EN300-1833959-0.1g |
2-cyclopentylbutanedioic acid |
6053-61-8 | 0.1g |
$943.0 | 2023-09-19 | ||
| Enamine | EN300-1833959-0.25g |
2-cyclopentylbutanedioic acid |
6053-61-8 | 0.25g |
$985.0 | 2023-09-19 | ||
| Enamine | EN300-1833959-0.5g |
2-cyclopentylbutanedioic acid |
6053-61-8 | 0.5g |
$1027.0 | 2023-09-19 | ||
| Enamine | EN300-1833959-1.0g |
2-cyclopentylbutanedioic acid |
6053-61-8 | 1g |
$1070.0 | 2023-06-03 | ||
| Enamine | EN300-1833959-2.5g |
2-cyclopentylbutanedioic acid |
6053-61-8 | 2.5g |
$2100.0 | 2023-09-19 | ||
| Enamine | EN300-1833959-5.0g |
2-cyclopentylbutanedioic acid |
6053-61-8 | 5g |
$3105.0 | 2023-06-03 | ||
| Enamine | EN300-1833959-10.0g |
2-cyclopentylbutanedioic acid |
6053-61-8 | 10g |
$4606.0 | 2023-06-03 | ||
| Enamine | EN300-1833959-1g |
2-cyclopentylbutanedioic acid |
6053-61-8 | 1g |
$1070.0 | 2023-09-19 | ||
| Enamine | EN300-1833959-5g |
2-cyclopentylbutanedioic acid |
6053-61-8 | 5g |
$3105.0 | 2023-09-19 |
2-cyclopentylbutanedioic Acid Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on 2-cyclopentylbutanedioic Acid
Comprehensive Overview of 2-Cyclopentylbutanedioic Acid (CAS No. 6053-61-8): Properties, Applications, and Industry Insights
2-Cyclopentylbutanedioic Acid (CAS No. 6053-61-8), a specialized organic compound, has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This dicarboxylic acid derivative, featuring a cyclopentyl moiety, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C9H14O4, and distinct stereochemistry make it valuable for designing bioactive molecules, particularly in drug discovery targeting metabolic disorders and inflammation.
Recent trends in green chemistry and sustainable synthesis have amplified interest in 2-Cyclopentylbutanedioic Acid. Researchers are exploring eco-friendly catalytic methods to produce this compound, aligning with the global push for reduced environmental impact. The compound’s potential role in biodegradable polymer formulations also resonates with the circular economy movement, a hot topic in material science forums and AI-driven research databases.
From an analytical perspective, 6053-61-8 exhibits characteristic IR and NMR spectra, making it identifiable via advanced spectroscopic techniques. Its solubility profile (moderate in polar solvents like ethanol) and melting point (~120–125°C) are critical for industrial applications. Laboratories frequently query "how to purify 2-Cyclopentylbutanedioic Acid" or "alternative synthesis routes for CAS 6053-61-8," reflecting practical challenges in its handling.
In pharmaceuticals, this compound’s chiral centers enable its use as a building block for stereoselective synthesis. Patent analyses reveal growing applications in prodrug development, especially for NSAID derivatives. This aligns with rising Google searches on "safer anti-inflammatory drug precursors" and "cyclopentane-based therapeutics," indicating public interest in next-generation medications.
The agrochemical sector leverages 2-Cyclopentylbutanedioic Acid to synthesize plant growth regulators. Its structural similarity to natural phytohormones makes it a candidate for developing stress-resistant crops—a pressing need amid climate change discussions. Cross-referencing with AI-powered literature tools shows emerging studies on its role in sustainable agriculture, another trending search term.
Quality control of CAS 6053-61-8 remains a key industry focus, with HPLC-UV being the gold standard for purity assessment. Suppliers often encounter queries like "certification requirements for 2-Cyclopentylbutanedioic Acid" or "storage conditions to prevent degradation," underscoring the need for standardized protocols. Regulatory databases classify it as non-hazardous under normal handling conditions, enhancing its commercial viability.
Future research directions may explore its enzyme inhibition potential, particularly toward dehydrogenases involved in metabolic pathways. Computational chemistry models predict moderate binding affinity, prompting investigations into structure-activity relationships. Such studies frequently appear in machine learning-assisted drug design publications, a rapidly growing interdisciplinary field.
In summary, 2-Cyclopentylbutanedioic Acid exemplifies how niche chemicals can address broad scientific challenges—from precision medicine to eco-friendly materials. Its dual carboxylic groups and cyclic structure continue to inspire innovations across industries, solidifying its relevance in contemporary chemistry.
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